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Compound of Interest

Compound Name:
2-(Chloromethyl)-1-ethylpyrrolidine

hydrochloride

CAS No.: 42022-78-6

Cat. No.: B1407617

Get Quote

Executive Summary & Chemical Context
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a nitrogen mustard-like electrophile

used primarily as an alkylating agent in pharmaceutical synthesis. Its characterization is

complicated by a latent instability: the free base is prone to a spontaneous aziridinium-

mediated rearrangement to form the thermodynamic isomer, 3-chloro-1-ethylpiperidine.

This guide focuses on the stable hydrochloride salt form, providing the spectroscopic

fingerprints required to distinguish the target pyrrolidine from its piperidine isomer and

hydrolysis byproducts.[1]
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Property Data

IUPAC Name
2-(Chloromethyl)-1-ethylpyrrolidine

hydrochloride

CAS Number

Not widely listed (Free base: 26116-12-1 is

amine analog; Target is often cited as

intermediate)

Molecular Formula
ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

Molecular Weight 184.11 g/mol (Salt); 147.65 g/mol (Free Base)

Structure

Pyrrolidine ring,

-ethyl substituted, C2-chloromethyl substituted.

[1][2][3][4][5][6][7][8]

Structural Dynamics & Stability (Critical)
Before interpreting spectra, researchers must understand the rearrangement pathway.[1] In

solution (particularly at neutral/basic pH or elevated temperature), the nitrogen lone pair

displaces the chloride to form a bicyclic aziridinium ion.[1][6][9] Nucleophilic attack can then

occur at either carbon, leading to ring expansion.[1]

Graphviz Workflow: Rearrangement Pathway
The following diagram illustrates the mechanism that complicates spectral analysis.
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Stability Factors

2-(Chloromethyl)-1-ethylpyrrolidine
(Kinetic Product)

1-Ethyl-1-azoniabicyclo[3.1.0]hexane
(Aziridinium Intermediate)

 Intramolecular
Cyclization (-Cl⁻)

 Reversible

3-Chloro-1-ethylpiperidine
(Thermodynamic Product)

 Ring Expansion
(+Cl⁻)

HCl Salt Form:
Prevents cyclization

(N is protonated)

Free Base:
Rapid rearrangement

Click to download full resolution via product page

Caption: The rearrangement of the pyrrolidine core to a piperidine ring via an aziridinium

intermediate.[1][3][6] The HCl salt blocks the first step by protonating the nitrogen lone pair.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the hydrochloride salt is distinct from the free base due to the

protonation of the nitrogen, which deshields the

-protons.[1]

Solvent Selection: Use DMSO-

or

.[1][4] Avoid protic solvents like

if stability is a concern, as they may facilitate hydrolysis to the alcohol.[1]

H NMR Data (400 MHz, DMSO- )
Note: Chemical shifts are representative of the hydrochloride salt.
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Position Type (ppm) Multiplicity Integration
Assignment
Logic

NH+ Amine 10.5 - 11.2 Broad Singlet 1H

Acidic proton

on quaternary

nitrogen.

Disappears

with

shake.[1]

CH₂-Cl Alkyl Halide 3.95 - 4.15 Multiplet / dd 2H

Deshielded

by Chlorine

and proximity

to N+.

Distinct

diastereotopi

c splitting

often

observed.

H-2 Methine 3.60 - 3.80
Broad

Multiplet
1H

Chiral center.

Deshielded

by N+ and

-effect of Cl.

N-CH₂ (Ethyl) Methylene 3.05 - 3.45 Multiplet 2H

Diastereotopi

c due to

chiral center

at C2.

Strongly

deshielded by

N+.

H-5 Ring CH₂ 3.00 - 3.30 Multiplet 2H

-protons to

N+, typically

overlapping

with ethyl

methylene.
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H-3, H-4 Ring CH₂ 1.80 - 2.30 Multiplet 4H

Ring

methylene

protons,

typical

pyrrolidine

envelope.

CH₃ (Ethyl) Methyl 1.25 - 1.35
Triplet (

Hz)
3H

Characteristic

triplet, slightly

deshielded

compared to

free amine.[1]

Distinguishing Isomers:

Target (Pyrrolidine): The methine proton (H-2) is typically a complex multiplet around 3.7

ppm.[1][10]

Rearranged (Piperidine): The methine proton (H-3 in piperidine) shifts upfield, and the

symmetry of the ring protons changes.[1]

C NMR Data (100 MHz, DMSO- )
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Carbon Type (ppm) Notes

C-2 Methine 62.0 - 65.0
Chiral center,

to N.

N-CH₂ (Ethyl) Methylene 48.0 - 52.0
Ethyl group

methylene.

C-5 Methylene 53.0 - 55.0
Ring carbon

to N.

CH₂-Cl Methylene 42.0 - 45.0 Chloromethyl group.

C-3 Methylene 26.0 - 28.0 to N.

C-4 Methylene 21.0 - 23.0 to N.

CH₃ (Ethyl) Methyl 10.0 - 12.0 Terminal methyl.

Infrared (IR) Spectroscopy
IR is useful for confirming the salt formation and the presence of the alkyl chloride.[1]
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Frequency (

)
Vibration Mode Functional Group Diagnostic Value

2400 - 2800 Amine Salt

Broad, multiple bands

("ammonium band").

[1] Confirms HCl salt.

2950 - 2850 Alkyl
Standard aliphatic

stretches.[1]

1450 - 1470 Methylene
Scissoring bending

modes.[1]

700 - 750 Alkyl Chloride

Strong band in the

fingerprint region.

Caution: Can overlap

with solvent peaks.[1]

Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of the molecular weight and the chlorine

isotope pattern.[1]

Ionization Method: ESI (Electrospray Ionization)[1][4]
Mode: Positive Ion (

)[1]

Observed Ion:

(Free base mass + H)[1]

m/z Value:148.1 (for

) and 150.1 (for

).[1]
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Isotope Pattern
Chlorine has two stable isotopes:

(75.8%) and

(24.2%).[1]

Signature: A 3:1 intensity ratio between the peaks at

148 and 150.[1] This confirms the presence of exactly one chlorine atom.

Fragmentation Pathway (EI/CID)
Understanding fragmentation helps verify the core structure.[1]

Loss of Cl radical:

147

112 (Aziridinium cation,

).[1]

Loss of

:

147

98 (1-ethylpyrrolidinium ion).[1] This is often the base peak.[1]

Loss of Ethyl group:

147

118.[1]

Experimental Protocol: Sample Preparation for
Analysis
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To ensure data integrity and prevent rearrangement during analysis, follow this protocol.

Safety: Wear gloves and work in a fume hood. This compound is a potential vesicant

(blistering agent).[1]

Solvent: Use high-quality DMSO-

(anhydrous preferred).

Why? DMSO stabilizes the salt form better than

, which can contain traces of HCl or phosgene that degrade the sample, or be acidic
enough to shift equilibria.[1]

Preparation:

Weigh ~10 mg of the hydrochloride salt.[10]

Dissolve in 0.6 mL DMSO-

.

Do not heat the sample to dissolve; sonicate briefly if necessary. Heat promotes the

rearrangement to the piperidine isomer.

Acquisition: Run the NMR experiment immediately. If the sample sits for days, check for the

emergence of new peaks (piperidine isomer) or hydrolysis (alcohol formation,

ppm for

).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1407617/docs#technical-guide-
spectroscopic-characterization-of-2-chloromethyl-1-ethylpyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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